
Ethyl 5-(benzyloxy)-1H-indole-2-carboxylate
Overview
Description
Ethyl 5-(benzyloxy)-1H-indole-2-carboxylate (CAS: 37033-95-7, molecular formula: C₁₈H₁₇NO₃, molecular weight: 295.33 g/mol) is a substituted indole derivative featuring a benzyloxy group at the 5-position and an ethyl ester at the 2-position of the indole core. This compound is primarily utilized as an intermediate in medicinal chemistry for synthesizing bioactive molecules, such as kinase inhibitors or allosteric modulators . Key physicochemical properties include:
Preparation Methods
Condensation-Reduction-Cyclization Route Using Substituted Nitrotoluene
This method adapts the synthesis framework described in the Chinese patent CN102020600B , which outlines the preparation of indole-2-carboxylic acid from nitrotoluene and diethyl oxalate. By modifying the starting material to include a benzyloxy group, this approach can be extended to synthesize Ethyl 5-(benzyloxy)-1H-indole-2-carboxylate.
Reaction Steps and Conditions
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Starting Materials :
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5-Benzyloxy-2-nitrotoluene (synthesized via benzylation of 5-hydroxy-2-nitrotoluene using benzyl bromide under basic conditions).
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Diethyl oxalate.
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Condensation Reaction :
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Reduction and Cyclization :
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The intermediate is treated with hydrazine hydrate and ferrous hydroxide (Fe(OH)₂) as a catalyst.
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The reaction is heated to 80–90°C for 3 hours, reducing the nitro group to an amine and inducing cyclization to form the indole core .
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Acidification with hydrochloric acid precipitates the crude product, which is purified via recrystallization or column chromatography.
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Key Parameters
Parameter | Value/Detail |
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Condensation Temperature | 50–55°C |
Reduction Catalyst | Fe(OH)₂ |
Reaction Yield | ~70–80% (extrapolated from ) |
N-Amination and Functionalization Route
The patent WO2014115171A1 describes a two-step process for synthesizing triazine compounds from indole-2-carboxylate derivatives. While the target compound is used as a starting material in this patent, its preparation can be inferred from the N-amination and functionalization steps outlined.
Reaction Steps and Conditions
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N-Amination of Indole-2-Carboxylate :
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Introduction of Benzyloxy Group :
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Purification :
Key Parameters
Parameter | Value/Detail |
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N-Amination Time | 2–4 hours |
Benzylation Temperature | 60–80°C |
Reaction Yield | ~75–85% (extrapolated from ) |
Comparative Analysis of Methods
Method | Advantages | Limitations |
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Condensation-Reduction | High functional group compatibility | Requires custom synthesis of substituted nitrotoluene |
N-Amination | Scalable with phase-transfer catalysts | Multi-step protocol increases complexity |
Industrial-Scale Considerations
Industrial production of this compound prioritizes cost efficiency and yield optimization. Key strategies include:
Chemical Reactions Analysis
Types of Reactions: Ethyl 5-(benzyloxy)-1H-indole-2-carboxylate can undergo various chemical reactions, including:
Oxidation: The benzyloxy group can be oxidized to form a benzaldehyde or benzoic acid derivative.
Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The benzyloxy group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Benzyl bromide (C6H5CH2Br) in the presence of a base like potassium carbonate (K2CO3).
Major Products Formed:
Oxidation: Benzaldehyde or benzoic acid derivatives.
Reduction: Alcohol derivatives.
Substitution: Various substituted indole derivatives.
Scientific Research Applications
Medicinal Chemistry
Ethyl 5-(benzyloxy)-1H-indole-2-carboxylate has been investigated for its potential therapeutic effects:
- Anticancer Activity : Studies have demonstrated that this compound exhibits significant anticancer properties. It has been shown to inhibit cancer cell proliferation through mechanisms such as apoptosis induction and cell cycle arrest. Notably, it acts as an inhibitor of indoleamine 2,3-dioxygenase (IDO), an enzyme linked to immune escape in cancer cells, thereby enhancing anti-tumor immunity .
- Antimicrobial Properties : Preliminary research indicates that this compound may possess antimicrobial activity against various bacterial strains, including both Gram-positive and Gram-negative bacteria. Its mechanism of action likely involves enzyme inhibition and receptor binding .
Organic Synthesis
This compound serves as a versatile building block in organic synthesis:
- Synthesis of Indole Derivatives : This compound can be utilized to synthesize more complex molecules, including indolyl ethanones and other derivatives with potential biological activities .
- Functionalization Reactions : The compound can undergo various chemical reactions such as oxidation, reduction, and electrophilic aromatic substitution, allowing for further functionalization to create novel compounds with enhanced properties .
Case Study 1: Anticancer Activity
A comparative study evaluated the anticancer efficacy of this compound against several indole derivatives using glioblastoma cell lines. The results indicated that this compound exhibited superior activity compared to other analogs, suggesting that specific modifications on the indole ring significantly influence biological activity .
Case Study 2: Antimicrobial Efficacy
In vitro studies have shown that this compound demonstrates inhibitory effects against Staphylococcus aureus and Escherichia coli. The concentration-dependent response highlighted its potential as a lead compound for developing new antimicrobial agents .
Table of Biological Activities
Activity | Effectiveness | Mechanism |
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Anticancer | Significant inhibition | IDO inhibition, apoptosis induction |
Antimicrobial | Activity against bacteria | Enzyme inhibition |
Synthesis Applications | Versatile building block | Functionalization via various reactions |
Mechanism of Action
The mechanism of action of Ethyl 5-(benzyloxy)-1H-indole-2-carboxylate depends on its specific application. In general, indole derivatives can interact with various molecular targets, including enzymes, receptors, and DNA. The benzyloxy group can enhance the compound’s ability to cross cell membranes, while the ester group can be hydrolyzed to release the active indole carboxylic acid.
Comparison with Similar Compounds
Comparative Analysis with Structural Analogs
Substituent Variations at the 5-Position
The 5-position of the indole ring is critical for modulating electronic properties, solubility, and biological activity. Below is a comparison of ethyl indole-2-carboxylates with diverse 5-substituents:
Key Observations :
- Electronic Effects : The electron-donating benzyloxy group enhances solubility in organic solvents compared to electron-withdrawing substituents like chloro or fluoro .
- Biological Relevance : Fluorinated analogs (e.g., Ethyl 5-fluoro-1H-indole-2-carboxylate) exhibit improved metabolic stability in drug discovery contexts .
Modifications at the 3-Position
Functionalization at the 3-position alters steric bulk and reactivity:
Key Observations :
- Acyl Groups : Acetyl/propionyl derivatives serve as versatile intermediates for further reductions (e.g., to alkyl chains via Clemmensen reduction) .
- Hydroxymethyl : Introduces a polar functional group, enhancing water solubility for biological assays .
Ester Group Variations
Replacing the ethyl ester with carboxamides or other esters impacts pharmacokinetics:
Key Observations :
Biological Activity
Ethyl 5-(benzyloxy)-1H-indole-2-carboxylate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its mechanisms of action, pharmacological properties, and applications in various fields, supported by relevant data and case studies.
Chemical Structure and Properties
This compound features an indole backbone with a benzyloxy substituent and an ethyl ester group. This unique structure enhances its lipophilicity, potentially improving its ability to permeate biological membranes. The compound's molecular formula is , and it has a molecular weight of 299.33 g/mol .
The biological activity of this compound is attributed to its interaction with various molecular targets, including enzymes and receptors. The indole core allows for π-π interactions and hydrogen bonding, which are crucial for binding affinity and specificity.
Biochemical Pathways
- Enzyme Interaction : Similar compounds have been shown to modulate enzyme activity, either by inhibition or enhancement, affecting various biochemical reactions.
- Pharmacokinetics : The compound is expected to be well absorbed, distributed throughout the body, metabolized by liver enzymes, and excreted via urine.
Biological Activities
This compound exhibits several biological activities:
- Antimicrobial Properties : Indole derivatives are known for their antimicrobial effects, which can be attributed to their ability to disrupt bacterial cell membranes or inhibit essential metabolic pathways.
- Anticancer Activity : Research indicates that indole derivatives can induce apoptosis in cancer cells and inhibit tumor growth through various mechanisms, including the modulation of signaling pathways involved in cell proliferation and survival .
- Anti-inflammatory Effects : The compound may also exhibit anti-inflammatory properties by inhibiting pro-inflammatory cytokines or enzymes like cyclooxygenase (COX).
Research Findings
Several studies have investigated the biological activity of related indole derivatives, providing insights into the potential efficacy of this compound.
Case Study: HIV Integrase Inhibition
A study on indole-2-carboxylic acid derivatives demonstrated their ability to inhibit HIV integrase, an essential enzyme for viral replication. Compound 1 (an analog) showed an IC50 value of 32.37 μM against integrase strand transfer . This suggests that this compound could have similar antiviral properties due to structural similarities.
Comparative Analysis with Similar Compounds
A comparison with related compounds highlights the unique properties of this compound:
Compound Name | Key Features | Biological Activity |
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Ethyl 5-hydroxy-1H-indole-2-carboxylate | Lacks benzyloxy group | Reduced solubility and activity |
Mthis compound | Methyl ester instead of ethyl | Altered pharmacokinetics |
5-(Benzyloxy)-1H-indole-2-carboxylic acid | Free carboxylic acid form | Different solubility properties |
Q & A
Basic Questions
Q. What are the optimized synthetic routes for Ethyl 5-(benzyloxy)-1H-indole-2-carboxylate, and what key parameters influence yield?
The synthesis typically involves multi-step functionalization of the indole core. A common approach includes:
- Step 1 : Formation of the indole ring via Fischer indole synthesis or palladium-catalyzed coupling.
- Step 2 : Benzyloxy group introduction at the 5-position using benzyl chloride under basic conditions (e.g., NaH in DMF at 0–5°C).
- Step 3 : Esterification at the 2-position using ethyl chloroformate in anhydrous dichloromethane . Critical parameters include temperature control during benzylation (to minimize side reactions) and anhydrous conditions during esterification to prevent hydrolysis. Yields are typically 60–75% after column chromatography .
Q. Which spectroscopic and chromatographic methods are most reliable for characterizing this compound?
- NMR Spectroscopy : H and C NMR are essential for confirming the indole core, benzyloxy group (δ ~4.9 ppm for -OCHPh), and ethyl ester (δ ~1.3–1.4 ppm for CH and ~4.3 ppm for CH) .
- Mass Spectrometry (HRMS) : Used to verify molecular weight (e.g., [M+H] at m/z 310.1312 for CHNO) .
- HPLC : Reverse-phase C18 columns with UV detection (λ = 254 nm) assess purity (>95% typical for research-grade material) .
Q. What are the recommended safety protocols for handling this compound in the laboratory?
- PPE : Wear nitrile gloves, lab coat, and safety goggles. Use a fume hood to avoid inhalation of dust/aerosols .
- Storage : Store at 2–8°C in airtight, light-resistant containers to prevent degradation .
- Spill Management : Absorb with inert material (e.g., vermiculite) and dispose as hazardous waste. Avoid water to prevent dispersion .
Advanced Research Questions
Q. How can crystallographic data resolve ambiguities in the compound’s electronic configuration or regioselectivity?
Single-crystal X-ray diffraction (SCXRD) using programs like SHELXL provides precise bond lengths/angles, confirming the benzyloxy group’s orientation and indole ring planarity. For example, SHELXL refinement can resolve electron density maps to distinguish between possible tautomeric forms . Challenges include growing high-quality crystals due to the compound’s low solubility in common solvents (e.g., ethyl acetate/hexane mixtures are often used) .
Q. What experimental strategies mitigate contradictions in bioactivity data across studies?
- Standardized Assays : Use consistent cell lines (e.g., HEK293 for receptor binding) and solvent controls (DMSO <0.1% v/v).
- Metabolite Profiling : LC-MS/MS identifies degradation products that may interfere with activity readings .
- Positive Controls : Compare with structurally analogous indoles (e.g., Ethyl 5-methoxy-1H-indole-2-carboxylate) to validate target specificity .
Q. How do computational methods (e.g., DFT) predict reactivity for functionalizing the indole core?
Density Functional Theory (DFT) calculations (B3LYP/6-31G* level) model electrophilic substitution patterns:
- The 5-position is more reactive due to electron-donating benzyloxy groups, favoring nitration or halogenation.
- Frontier molecular orbital (FMO) analysis predicts nucleophilic attack sites for cross-coupling reactions .
Q. What methodological challenges arise in scaling up synthesis while maintaining enantiopurity?
- Chiral Intermediates : Use asymmetric catalysis (e.g., Jacobsen’s catalyst) during indole ring formation.
- Purification : Simulated moving bed (SMB) chromatography improves enantiomer separation at larger scales .
- Byproduct Analysis : Monitor dimerization (e.g., via UPLC-MS) during benzylation to optimize reaction time .
Q. Structure-Activity Relationship (SAR) Considerations
Q. How does substitution at the 5-position influence biological activity?
Comparative studies with analogs reveal:
Q. What are the limitations of current synthetic methodologies for generating indole-2-carboxylate derivatives?
- Regioselectivity : Competing substitutions at the 3- and 6-positions require directing groups (e.g., Boc protection).
- Functional Group Compatibility : Benzyloxy groups may undergo hydrogenolysis during Pd/C-mediated reactions, necessitating orthogonal protecting strategies .
Q. Data Contradiction Analysis
Q. How to reconcile discrepancies in reported NMR shifts for this compound?
Variations arise from solvent effects (CDCl vs. DMSO-d) and pH. For example:
Properties
IUPAC Name |
ethyl 5-phenylmethoxy-1H-indole-2-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17NO3/c1-2-21-18(20)17-11-14-10-15(8-9-16(14)19-17)22-12-13-6-4-3-5-7-13/h3-11,19H,2,12H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DCIFXYFKVKDOLL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC2=C(N1)C=CC(=C2)OCC3=CC=CC=C3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20190538 | |
Record name | Ethyl 5-(phenylmethoxy)-1H-indole-2-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20190538 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
295.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
37033-95-7 | |
Record name | Ethyl 5-(phenylmethoxy)-1H-indole-2-carboxylate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=37033-95-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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Record name | Ethyl 5-(phenylmethoxy)-1H-indole-2-carboxylate | |
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URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0037033957 | |
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Record name | 37033-95-7 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=30931 | |
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Record name | Ethyl 5-(phenylmethoxy)-1H-indole-2-carboxylate | |
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Record name | Ethyl 5-(phenylmethoxy)-1H-indole-2-carboxylate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.048.459 | |
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Record name | 5-(Benzyloxy)-2-carbethoxyindole | |
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Synthesis routes and methods
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